molecular formula C10H10N2OS B8523797 2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)- CAS No. 98320-09-3

2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)-

Cat. No. B8523797
CAS RN: 98320-09-3
M. Wt: 206.27 g/mol
InChI Key: WZLDCQZXQZZCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04565813

Procedure details

To a solution of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (1 g) in formic acid (14 ml), zinc powder (1 g) was added and the reaction mixture was stirred at room temperature for 3 hours. The insoluble solid was removed by filtration. The filtrate was evaporated to dryness and the residue was dissolved in water (30 ml). The solution was adjusted to pH 7.0 by 1N aqueous sodium hydroxide. The precipitates were extracted with chloroform (although the solution was converted into an emulsion at this extracting step, the operation was facilitated by using a filter aid such as "Avicel"). The extract was dried over anhydrous magnesium sulfate and chloroform was removed under reduced pressure. The crude product was purified by the preparative thin layer chromatography [Merck TLC plate, silica gel 60F254 (particles average porous diameter 60A, Fluorescent substance Zn2SiO4 /Mn), 20×20 cm, t=1 mm, chloroform/methanol=20/1] to give 20 mg of 5-methyl-6-(4-pyridinyl)- 2H-1,4thiazin-3(4H)-one. The physical properties were as described above. The aqueous layer left after the chloroform extraction was adjusted to pH 12.5 by 1N aqueous sodium hydroxide and extracted with chloroform (50 ml×3 times). The extract was dried over anhydrous magnesium sulfate and chloroform was removed under reduced pressure. The residual solid was washed with ether and collected by filtration to give 5-methyl-6-(4-piperidinyl)-2H-1,4-thiazin-3(4H)-one (200 mg) as a light yellow powder.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[CH:9]1>C(O)=O.[Zn]>[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
1 g
Type
reactant
Smiles
CC=1NC(CSC1C1C=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)=O
Name
Quantity
14 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (30 ml)
EXTRACTION
Type
EXTRACTION
Details
The precipitates were extracted with chloroform (although the solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate and chloroform
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by the preparative thin layer chromatography [Merck TLC plate, silica gel 60F254 (particles average porous diameter 60A, Fluorescent substance Zn2SiO4 /Mn), 20×20 cm, t=1 mm, chloroform/methanol=20/1]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC(CSC1C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 3.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.